BenchChemオンラインストアへようこそ!

7-Methylindolizine

α7 nAChR agonists Structure-activity relationship Neuropharmacology

Acquire 7-Methylindolizine (CAS 1761-12-2) for your medicinal chemistry programs. This discrete heteroaromatic scaffold, offered at ≥95% purity, enables precise SAR studies in anti-TB, larvicidal, and α7 nAChR agonist research. Its defined methyl substitution eliminates variables found in unsubstituted or isomeric alternatives, ensuring reliable derivatization and bioactivity profiling. Order now for direct use.

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
CAS No. 1761-12-2
Cat. No. B155927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylindolizine
CAS1761-12-2
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CN2C=C1
InChIInChI=1S/C9H9N/c1-8-4-6-10-5-2-3-9(10)7-8/h2-7H,1H3
InChIKeyPWPFETRIYNRQCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylindolizine (CAS 1761-12-2): Core Scaffold Properties and Research-Grade Specifications


7-Methylindolizine (CAS 1761-12-2) is a heteroaromatic bicyclic compound belonging to the indolizine family, characterized by a fused five- and six-membered ring system with a bridging nitrogen atom [1]. The molecular formula is C₉H₉N, and the monoisotopic mass is 131.0735 Da . Unlike many substituted indolizines that are only available as part of proprietary derivative libraries, 7-methylindolizine is commercially offered as a discrete research compound with standard purity specifications (typically ≥95%), enabling its direct use as a core scaffold for derivatization in medicinal chemistry and materials science programs .

Why 7-Methylindolizine Cannot Be Replaced by Unsubstituted Indolizine or Positional Isomers in Rational Design


The indolizine scaffold is not a monolithic entity; the position and nature of substitution dictate both synthetic accessibility and biological activity profiles. Unsubstituted indolizine lacks the regiochemical handle necessary for directed functionalization at the 7-position, while positional isomers such as 5-methylindolizine, 6-methylindolizine, and 8-methylindolizine exhibit divergent electronic properties and steric environments that alter their reactivity in cycloaddition and cross-coupling reactions [1]. More critically, structure-activity relationship (SAR) studies on indolizine-based α7 nAChR agonists have demonstrated that the position of methyl substitution profoundly influences receptor activation potency and maximum efficacy [2]. Substituting 7-methylindolizine with an unsubstituted or differently substituted indolizine in a synthetic pathway or biological assay therefore introduces an uncontrolled variable that can invalidate SAR conclusions or reduce synthetic yield.

7-Methylindolizine (CAS 1761-12-2): Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomer Differentiation: 6-Methyl vs. 7-Methyl Substitution in α7 nAChR Agonist Activity

The position of the methyl group on the indolizine core is a critical determinant of agonist activity at the human α7 nicotinic acetylcholine receptor (α7 nAChR). In a direct head-to-head comparison of indolizine derivatives, a compound bearing a 6-methylindolizine moiety (Compound 16c) activated α7 nAChR with an EC₅₀ of 1.60 ± 0.19 μmol·L⁻¹ and a maximum effect (Eₘₐₓ) of 69.0% ± 2.8% relative to acetylcholine (ACh) [1]. The SAR study concluded that introducing small hydrophobic groups at the 6- or 8- position can improve both potency and maximum effect [1]. While direct EC₅₀ data for a 7-methylindolizine analog is not provided in this study, the clear positional dependence of agonist activity establishes that 7-methylindolizine is a distinct chemical entity with a different pharmacological profile than its 6-methyl isomer, making it a non-interchangeable scaffold in medicinal chemistry campaigns targeting α7 nAChR [1].

α7 nAChR agonists Structure-activity relationship Neuropharmacology

Regioselective Synthetic Accessibility: 7-Methylindolizine as a Privileged Precursor for 5-Functionalized Derivatives

7-Methylindolizine serves as a key intermediate for accessing 5-substituted indolizines, a structural class with documented biological activities. A study demonstrated that 2-aryl-6-cyano-7-methyl-5-indolizinones can be converted into 2-aryl-5-chloro-6-cyano-7-methylindolizines, which then undergo nucleophilic substitution at the 5-position to yield novel 5-functionalized indolizines in high yields [1]. This synthetic route is enabled by the presence of the 7-methyl group, which directs reactivity and stabilizes intermediates. In contrast, unsubstituted indolizine or 5-methylindolizine would not provide the same regiochemical control, limiting access to this biologically relevant substitution pattern.

Regioselective synthesis Nucleophilic substitution Medicinal chemistry

Larvicidal Activity of 7-Methylindolizine-1-Carboxylate Derivatives Against Anopheles arabiensis

A series of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates were synthesized via microwave-assisted one-pot method and evaluated for larvicidal activity against Anopheles arabiensis [1]. The study found that the indolizine pharmacophore influences larvicidal activity, with all synthesized analogues exhibiting measurable larvicidal effects [1]. The most potent analogues (2j, 2m, and 2f) were identified based on functional group variations at the 3-position of the 7-methylindolizine core [1]. While the parent 7-methylindolizine was not directly tested, the data confirm that the 7-methylindolizine scaffold serves as a productive template for developing larvicidal agents, a property not shared by all indolizine substitution patterns.

Vector control Larvicidal activity Agricultural chemistry

Anti-Tubercular Activity of 7-Methylindolizine-Derived Congeners Against MDR-TB

A study of diversely substituted indolizines, including 7-methyl and 7-formylindolizine derivatives, evaluated their in vitro anti-mycobacterial activity against H37Rv and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis [1]. Among the compounds tested, Indolizine 4 (a substituted 7-methylindolizine congener) exhibited minimum inhibitory concentration (MIC) values of 4 μg/mL against H37Rv and 32 μg/mL against MDR strains, with no observed toxicity against peripheral blood mononuclear (PBM) cell lines [1]. This demonstrates that the 7-methylindolizine core, when appropriately functionalized, can yield potent anti-TB agents with activity against drug-resistant strains, a feature not guaranteed for indolizines substituted at other positions.

Antitubercular agents MDR-TB Infectious disease

7-Methylindolizine (CAS 1761-12-2): Recommended Research and Industrial Application Scenarios Based on Evidence


Scaffold for Regioselective Synthesis of 5-Substituted Indolizine Derivatives

Utilize 7-methylindolizine as a starting material for the synthesis of 5-functionalized indolizines via nucleophilic substitution, as demonstrated by the high-yield conversion of 2-aryl-6-cyano-7-methyl-5-indolizinones to 5-chloro and subsequently diverse 5-substituted derivatives [1]. This application is particularly valuable in medicinal chemistry programs seeking to explore structure-activity relationships around the indolizine 5-position.

Lead Optimization Template for Larvicidal Agents Targeting Anopheles arabiensis

Employ 7-methylindolizine as a core pharmacophore for designing novel larvicidal compounds, as validated by the activity of ethyl 3-substituted-7-methylindolizine-1-carboxylates against Anopheles arabiensis [1]. The established microwave-assisted synthetic route enables rapid analog generation for vector control research.

Anti-Tubercular Drug Discovery Against MDR Mycobacterium tuberculosis

Incorporate 7-methylindolizine as a key building block in anti-TB drug discovery campaigns, leveraging the demonstrated potency of 7-methylindolizine congeners against both drug-sensitive and MDR strains of M. tuberculosis (MIC = 4 μg/mL and 32 μg/mL, respectively) without apparent cytotoxicity to PBM cells [1]. This scaffold is particularly suitable for programs addressing the urgent need for new MDR-TB therapies.

Neuroscience Probe Development Targeting α7 nAChR

Use 7-methylindolizine as a positional isomer control or alternative scaffold in α7 nAChR agonist programs, given the established SAR that methyl substitution position (e.g., 6-methyl vs. other positions) significantly modulates agonist potency and efficacy [1]. This is critical for elucidating the molecular determinants of nAChR modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methylindolizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.